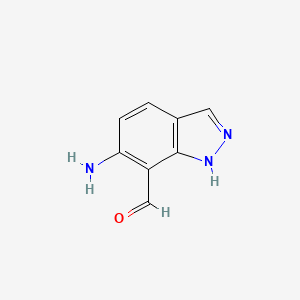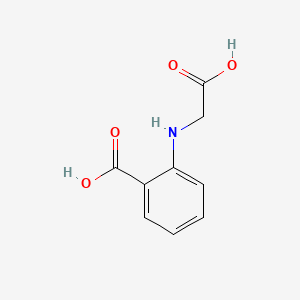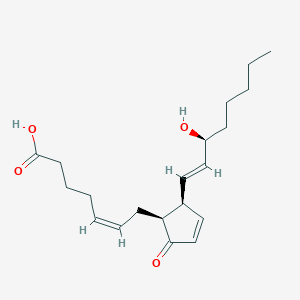![molecular formula C19H11N5 B585942 6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene CAS No. 158537-58-7](/img/structure/B585942.png)
6,9,14,16,24-pentazahexacyclo[11.11.0.02,10.03,8.014,23.017,22]tetracosa-1(24),2,4,6,8,10,12,15,17,19,22-undecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline is a complex heterocyclic compound that features a fused ring system combining pyridine, indole, imidazole, and quinazoline moieties. This intricate structure endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline typically involves multi-step reactions that include the formation of intermediate compounds. One common approach is the annulation of a pyrimidine ring to 2-aminoindoles, followed by modifications of other indole derivatives . Another method involves the use of multi-component reactions, such as the combination of ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as catalytic reactions, solvent optimization, and continuous flow synthesis can be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of organic luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Indole Derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
Quinazoline Derivatives: Used in the synthesis of bioactive molecules and materials.
Uniqueness: 1H-Pyrido[3’‘,4’‘:2’,3’]indolo[4’,5’:4,5]imidazo[1,2-c]quinazoline stands out due to its complex fused ring system, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research.
Propiedades
Número CAS |
158537-58-7 |
|---|---|
Fórmula molecular |
C19H11N5 |
Peso molecular |
309.332 |
InChI |
InChI=1S/C19H11N5/c1-2-4-13-12(3-1)19-23-18-16(24(19)10-21-13)6-5-14-17(18)11-7-8-20-9-15(11)22-14/h1-2,4-10H,3H2 |
Clave InChI |
IGINXARCWZZCBZ-UHFFFAOYSA-N |
SMILES |
C1C=CC=C2C1=C3N=C4C(=CC=C5C4=C6C=CN=CC6=N5)N3C=N2 |
Sinónimos |
1H-Pyrido[4,3:4,5]pyrrolo[3,2:4,5]benzimidazo[1,2-c]quinazoline (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-diethylethanamine;3-[2-[(E)-[5,5-dimethyl-3-[(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]cyclohex-2-en-1-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B585865.png)




![N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide](/img/structure/B585878.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(2-cyanoethylsulfanyl)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B585879.png)

